N-Methylacridinium iodide
Overview
Description
N-Methylacridinium iodide is a quaternary ammonium compound with the molecular formula C14H12IN. It is known for its chemiluminescent properties and is used in various scientific applications. The compound is also referred to as 10-methylacridinium iodide .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylacridinium iodide can be synthesized through the methylation of acridine. The reaction typically involves the use of methyl iodide as the methylating agent. The process is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-Methylacridinium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylacridone.
Reduction: It can be reduced to N-methylacridan.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products Formed
Oxidation: N-methylacridone.
Reduction: N-methylacridan.
Substitution: Various substituted acridinium compounds depending on the nucleophile used
Scientific Research Applications
N-Methylacridinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a chemiluminescent reagent in various analytical techniques.
Biology: Employed in the detection of biomolecules through chemiluminescence.
Industry: Utilized in the development of sensors and diagnostic tools due to its luminescent properties.
Mechanism of Action
N-Methylacridinium iodide exerts its effects primarily through its interaction with cholinesterases. It inhibits acetylcholinesterase by binding to the peripheral anionic site of the enzyme. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The compound also inhibits butyrylcholinesterase and can interact with muscarinic receptors .
Comparison with Similar Compounds
Similar Compounds
- N-Methylacridinium-9-cyanide
- N-Methylacridinium-9-chlorocarbonyl
- N-Methylacridinium-9-phenyl esters
Uniqueness
N-Methylacridinium iodide is unique due to its strong chemiluminescent properties, making it highly valuable in analytical and diagnostic applications. Its ability to inhibit cholinesterases also sets it apart from other similar compounds, providing potential therapeutic benefits .
Properties
IUPAC Name |
10-methylacridin-10-ium;iodide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N.HI/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15;/h2-10H,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHOZJGCQBGXHT-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12IN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385957 | |
Record name | N-Methylacridinium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948-43-6 | |
Record name | N-Methylacridinium iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117172 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methylacridinium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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